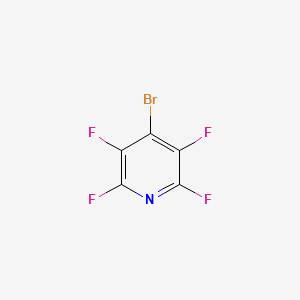

4-ブロモ-2,3,5,6-テトラフルオロピリジン

概要

説明

Synthesis Analysis

The synthesis of 4-Bromo-2,3,5,6-tetrafluoropyridine involves several steps, including halogenation and fluorination of pyridine derivatives. Efficient and regioselective reactions with nucleophiles such as alkylamine and benzylamine lead to the formation of this compound, where substitution occurs ortho to the ring nitrogen, allowing for further functionalization (Christopher et al., 2008).

Molecular Structure Analysis

Quantum mechanical calculations, including density functional theory (DFT), provide insights into the energies, geometries, and vibrational wave numbers of 4-Bromo-2,3,5,6-tetrafluoropyridine. These studies help understand the molecular stability, bond strength, and the electronic properties such as HOMO and LUMO energies, indicating charge transfer within the molecule. The electron density mapping with electrostatic potential offers information on the molecule's size, shape, and chemical reactivity sites (Selvarani, Balachandran, & Vishwanathan, 2014).

Chemical Reactions and Properties

4-Bromo-2,3,5,6-tetrafluoropyridine participates in various chemical reactions due to its active bromine atom and the electron-withdrawing effect of the fluorine atoms. It is involved in nucleophilic substitution reactions, forming different functionalized pyridines. The compound's reactivity is also influenced by low-lying πσ* states, as observed in photodissociation studies (Srinivas, Sajeev, & Upadhyaya, 2017).

科学的研究の応用

フッ素化ビルディングブロック

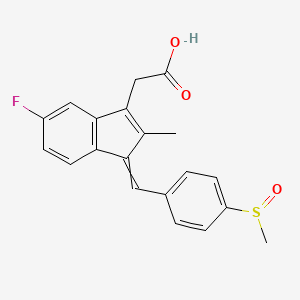

“4-ブロモ-2,3,5,6-テトラフルオロピリジン”は、フッ素化ビルディングブロックとして使用されます {svg_1}. フッ素化された化合物は、安定性の向上や反応性の変化など、独自の特性を持っているため、製薬や農薬業界で広く使用されています。

量子力学的計算

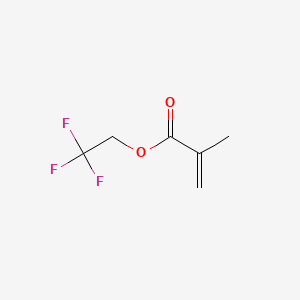

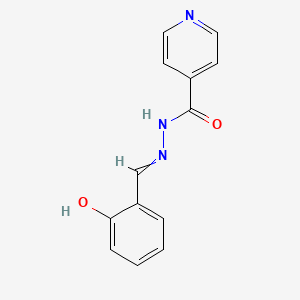

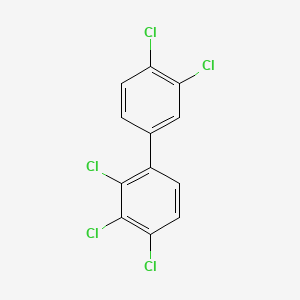

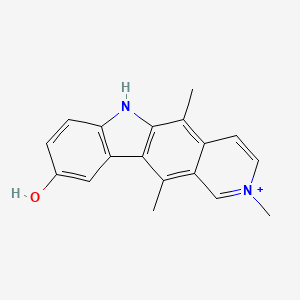

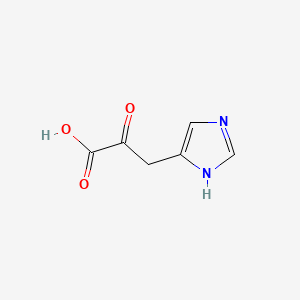

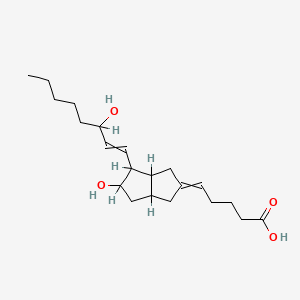

この化合物は、エネルギー、幾何学、振動波数の量子力学的計算に使用されてきました {svg_2}. これらの計算は、分子の性質や挙動を理解する上で不可欠であり、計算化学や材料科学など、さまざまな分野で役立ちます {svg_3}.

フルオロピリジル試薬の調製

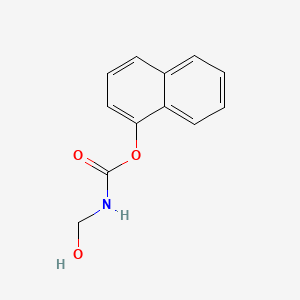

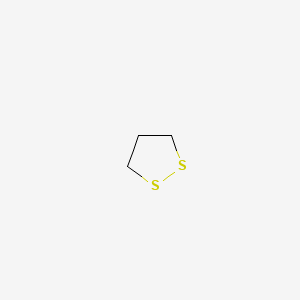

“4-ブロモ-2,3,5,6-テトラフルオロピリジン”は、2,3,5,6-テトラフルオロ-ピリジルカドミウムまたは2,3,5,6-テトラフルオロピリジル亜鉛試薬の調製に使用されてきました {svg_4}. これらの試薬は、カップリング反応や求核置換反応など、さまざまな化学反応で使用できます。

イオン液体の合成

この化合物は、イオン液体の合成のための前駆体として使用されてきました {svg_5}. イオン液体は、揮発性が低く、熱安定性が高いなど、独自の特性を持っています。そのため、化学、工学、材料科学など、さまざまな分野で貴重な存在となっています {svg_6}.

タンパク質間相互作用の研究

“4-ブロモ-2,3,5,6-テトラフルオロピリジン”は、タンパク質間相互作用の研究に使用されるプローブに組み込むことができます. これらの相互作用を理解することは、さまざまな細胞プロセスにおいて不可欠であり、潜在的な薬物標的や作用機序に関する知見を提供することができます.

アリールエーテルの合成

この化合物は、アリールエーテルの合成に使用されてきました {svg_7}. アリールエーテルは、製薬、農薬、ポリマーの製造など、幅広い用途を持つ化合物のクラスです {svg_8}.

Safety and Hazards

作用機序

Target of Action

4-Bromo-2,3,5,6-tetrafluoropyridine, also referred to as 4-bromotetrafluoropyridine , is a fluorinated building block . It primarily targets nucleophilic substitution reactions and palladium-catalyzed Suzuki-Miyaura reactions .

Mode of Action

The compound interacts with its targets through regioselective nucleophilic substitution . It also participates in palladium-catalyzed Suzuki-Miyaura reactions . These interactions result in changes at the molecular level, leading to the formation of new compounds.

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-2,3,5,6-tetrafluoropyridine are primarily those involving nucleophilic substitution reactions and Suzuki-Miyaura reactions . The downstream effects of these pathways can lead to the synthesis of various organic compounds.

Result of Action

The molecular and cellular effects of 4-Bromo-2,3,5,6-tetrafluoropyridine’s action primarily involve the formation of new compounds through nucleophilic substitution and Suzuki-Miyaura reactions . For example, it has been used in the preparation of 2,3,5,6-tetrafluoro-pyridylcadmium or 2,3,5,6-tetrafluoropyridylzinc reagent .

特性

IUPAC Name |

4-bromo-2,3,5,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5BrF4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCGGIUJABHGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188609 | |

| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3511-90-8 | |

| Record name | 4-Bromotetrafluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3511-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3,5,6-tetrafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the 4-position of 4-Bromo-2,3,5,6-tetrafluoropyridine particularly reactive?

A1: The 4-position of 4-Bromo-2,3,5,6-tetrafluoropyridine exhibits enhanced reactivity due to a combination of electronic effects and steric accessibility. Research has demonstrated that lithium-halogen exchange occurs exclusively at the 4-position, generating a stable lithium derivative. [] This selectivity suggests that the 4-position is electronically favored for this type of reaction. Furthermore, the bromine atom at the 4-position is less sterically hindered compared to the fluorine atoms in the 2,3,5, and 6 positions, making it more accessible to incoming reactants.

Q2: What are the potential applications of palladium-catalyzed coupling reactions involving 4-Bromo-2,3,5,6-tetrafluoropyridine?

A2: Palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, offer powerful tools for the formation of carbon-carbon bonds. Research indicates that 4-Bromo-2,3,5,6-tetrafluoropyridine can participate in these reactions, allowing for the introduction of diverse substituents onto the pyridine ring. [] This versatility opens up avenues for synthesizing a library of novel compounds with potentially valuable properties for various applications, including pharmaceutical development and materials science.

Q3: What analytical techniques are commonly employed to study 4-Bromo-2,3,5,6-tetrafluoropyridine and its derivatives?

A4: Characterizing 4-Bromo-2,3,5,6-tetrafluoropyridine and its derivatives often involves a combination of spectroscopic and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 19F NMR, provides valuable information about the structure and purity of the compound. [] Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the products of reactions involving 4-Bromo-2,3,5,6-tetrafluoropyridine. Additionally, X-ray crystallography can provide detailed structural information for crystalline derivatives.

Q4: Has computational chemistry been applied to the study of 4-Bromo-2,3,5,6-tetrafluoropyridine?

A5: Yes, density functional theory (DFT) calculations have been employed to investigate the thermodynamic properties, vibrational spectra, and electronic structure of 4-Bromo-2,3,5,6-tetrafluoropyridine. [] These computational studies can provide insights into the molecule's reactivity, stability, and potential interactions with other molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。